molecular formula C18H20O3 B2901524 3-[(4-Tert-butylphenoxy)methyl]benzoic acid CAS No. 225942-76-7

3-[(4-Tert-butylphenoxy)methyl]benzoic acid

Cat. No.: B2901524
CAS No.: 225942-76-7
M. Wt: 284.355
InChI Key: FSIKRBKXKSWSLT-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position due to the resonance stabilization . This could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and substitution reactions at the benzylic position . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (28435 g/mol) and other properties such as its boiling point (4443±380 ℃ at 760 mmHg) and density (11±01 g/cm^3) could potentially influence its pharmacokinetics .

Result of Action

Similar compounds such as 4-tert-butylbenzoic acid have been used as potent yeast sirtuin (sir2p) inhibitors , suggesting potential cellular effects related to sirtuin inhibition.

Preparation Methods

The synthesis of 3-[(4-Tert-butylphenoxy)methyl]benzoic acid typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base to form the intermediate compound, which is then subjected to further reactions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-Tert-butylphenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Tert-butylphenoxy)methyl]benzoic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-[(4-Tert-butylphenoxy)methyl]benzoic acid can be compared with other similar compounds, such as:

    4-tert-butylphenol: A precursor in the synthesis of the target compound.

    Benzyl chloride: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structural features and chemical properties.

The uniqueness of this compound lies in its specific tert-butylphenoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-7-9-16(10-8-15)21-12-13-5-4-6-14(11-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIKRBKXKSWSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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